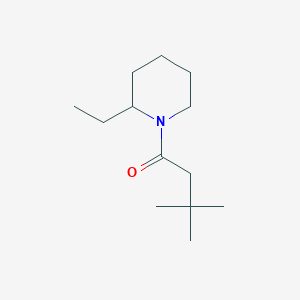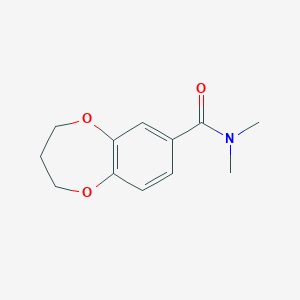![molecular formula C8H11NOS B7500453 N-[1-(2-thienyl)ethyl]-acetamide](/img/structure/B7500453.png)
N-[1-(2-thienyl)ethyl]-acetamide
説明
N-[1-(2-thienyl)ethyl]-acetamide, also known as thienylacetamide, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
作用機序
The exact mechanism of action of N-[1-(2-thienyl)ethyl]-acetamidemide is not fully understood. However, it is believed to work through the modulation of various neurotransmitters and receptors in the brain. Thienylacetamide has been shown to increase the levels of dopamine and serotonin in the brain, which are important neurotransmitters involved in mood regulation and pain perception.
Biochemical and Physiological Effects
Thienylacetamide has been shown to have various biochemical and physiological effects in scientific research studies. It has been shown to reduce inflammation and pain in animal models of inflammation and pain-related disorders. Additionally, N-[1-(2-thienyl)ethyl]-acetamidemide has been shown to improve memory and cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
Thienylacetamide has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and purify, making it readily available for research studies. Additionally, it has been shown to have low toxicity levels, making it a safe compound for use in animal studies. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
将来の方向性
There are several potential future directions for N-[1-(2-thienyl)ethyl]-acetamidemide research. One direction is to further investigate its potential therapeutic applications in pain and inflammation-related disorders. Additionally, more research could be done to understand its mechanism of action and identify potential targets for drug development. Finally, studies could be done to investigate the potential neuroprotective effects of N-[1-(2-thienyl)ethyl]-acetamidemide in various neurodegenerative disorders.
Conclusion
Thienylacetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. While there is still much to be learned about N-[1-(2-thienyl)ethyl]-acetamidemide, its potential future directions suggest that it could be a promising candidate for the development of new drugs to treat various disorders.
科学的研究の応用
Thienylacetamide has been studied for its potential therapeutic applications in various scientific research studies. It has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation-related disorders. Additionally, N-[1-(2-thienyl)ethyl]-acetamidemide has been studied for its potential neuroprotective effects, which could be beneficial in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
N-(1-thiophen-2-ylethyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NOS/c1-6(9-7(2)10)8-4-3-5-11-8/h3-6H,1-2H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOMZUWSWKXUEHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CS1)NC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(2-thienyl)ethyl]-acetamide | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![N-methyl-N-[(2-methylphenyl)methyl]quinoxaline-2-carboxamide](/img/structure/B7500464.png)